Maesasaponin IV3
Description
Maesasaponin IV3 is a triterpenoid saponin isolated from Maesa lanceolata, a plant species traditionally studied for its bioactive secondary metabolites. Structurally, it belongs to the oleanane-type saponins and features a complex aglycone core with sugar moieties and acyl substituents. Its molecular formula is C₆₂H₉₈O₂₈, and its structure includes:
- Aglycone backbone: 3β,16α,21β,22α,28α-pentahydroxy-13β,28-epoxyoleanane.
- Sugar units: A tetrasaccharide chain composed of α-L-rhamnopyranosyl, β-D-galactopyranosyl (two units), and β-D-glucuronopyranosyl residues .
- Acyl groups: A 21β-angeloyloxy and a 22α-propanoyloxy substituent, which are critical for its bioactivity and stability .
This compound exhibits strong hemolytic activity (HC₅₀ = 0.7 mg/L), a hallmark of saponins due to their membrane-disrupting properties . Its biosynthesis in M. lanceolata leaves is linked to the expression of the Ml-bAS gene, which regulates triterpenoid production .
Properties
Molecular Formula |
C62H100O27 |
|---|---|
Molecular Weight |
1277.4 g/mol |
IUPAC Name |
[(1R,2R,4S,5R,10S,13R,17S,21R,22R,23S)-10-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,23-dihydroxy-4,5,9,9,13,20,20-heptamethyl-22-propanoyloxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-21-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C62H100O27/c1-12-25(3)50(77)88-48-49(84-35(67)13-2)62-32(20-56(48,5)6)61(89-55(62)78)19-15-31-58(9)17-16-34(57(7,8)30(58)14-18-59(31,10)60(61,11)21-33(62)66)83-54-47(87-52-44(76)41(73)37(69)27(22-63)80-52)45(39(71)29(24-65)82-54)85-53-46(42(74)38(70)28(23-64)81-53)86-51-43(75)40(72)36(68)26(4)79-51/h12,26-34,36-49,51-55,63-66,68-76,78H,13-24H2,1-11H3/b25-12+/t26-,27+,28+,29+,30?,31?,32?,33+,34-,36-,37-,38-,39+,40+,41-,42-,43+,44+,45-,46+,47+,48-,49-,51-,52-,53-,54-,55-,58-,59+,60-,61-,62+/m0/s1 |
InChI Key |
BPSQMOBGGMIVRV-NTAVXQANSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@@H](C(CC2[C@@]13[C@@H](C[C@@]4([C@@]2(CCC5[C@]4(CCC6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)C)O[C@@H]3O)C)O)(C)C)OC(=O)/C(=C/C)/C |
Canonical SMILES |
CCC(=O)OC1C(C(CC2C13C(CC4(C2(CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)OC3O)C)O)(C)C)OC(=O)C(=CC)C |
Synonyms |
maesasaponin IV3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences
Hemolytic Activity
The hemolytic potency of these saponins correlates with their acyl group composition and sugar chain length:
Stability and Acyl Migration
This compound is prone to acyl migrations in rings D and E under physiological conditions, a phenomenon confirmed via molecular mechanics calculations . This property distinguishes it from analogs like Maesasaponin VI2 and VII1, which exhibit greater stability due to bulkier acyl groups (e.g., isovaleryl or hexanoyl) that sterically hinder migration .
Pharmacological and Functional Insights
- Hemolytic Mechanism: The 21β-angeloyloxy group in IV3 enhances membrane interaction, while the 22α-propanoyloxy group optimizes solubility, making it more potent than VI2 or VII1 .
- Antiviral Potential: While Maesasaponin VI from M. perlarius shows antiviral activity against Ebola and SARS-CoV-2 , IV3’s efficacy in this context remains unexplored.
- Biosynthetic Specificity: The expression of Ml-bAS in M. lanceolata leaves directly influences IV3 production, unlike laxiflorins or maetenosides from other Maesa species .
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